3-Quinuclidinyl benzilate 3-Quinuclidinyl benzilate 3-quinuclidinyl benzilate appears as a chemical warfare incapacitating agent. Colorless liquid, odorless to fruity.
A high-affinity muscarinic antagonist commonly used as a tool in animal and tissue studies.
Brand Name: Vulcanchem
CAS No.: 6581-06-2
VCID: VC0005993
InChI: InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
SMILES: C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

3-Quinuclidinyl benzilate

CAS No.: 6581-06-2

Cat. No.: VC0005993

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-Quinuclidinyl benzilate - 6581-06-2

CAS No. 6581-06-2
Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
Standard InChI InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
Standard InChI Key HGMITUYOCPPQLE-UHFFFAOYSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
SMILES C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Colorform Crystalline solid
Vapors colorless
Melting Point 164 °C

Chemical Structure and Physicochemical Properties

3-Quinuclidinyl benzilate (IUPAC name: 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate) is a tertiary amine ester derived from benzilic acid and a quinuclidinol alcohol. Its molecular formula is C21H23NO3\text{C}_{21}\text{H}_{23}\text{NO}_3, with a molecular weight of 337.42 g/mol . The compound’s bicyclic quinuclidine moiety enables high affinity for muscarinic acetylcholine receptors (mAChRs), while its lipophilic benzilate component facilitates blood-brain barrier penetration .

Table 1: Physicochemical Characteristics of 3-Quinuclidinyl Benzilate

PropertyValueSource
Melting Point164.5°C
Boiling Point473.72°C (estimated)
Density1.1644 g/cm³ (estimated)
SolubilitySoluble in chloroform, DMF, and dilute acids; insoluble in aqueous alkali
Half-Life in Moist Air3–4 weeks

BZ is a white, crystalline powder that is odorless and non-irritating, making it imperceptible upon exposure . Its stability in diverse environments—including soil, water, and organic solvents—contributes to its persistence, with degradation rates influenced by pH and temperature .

Synthesis and Historical Development

The synthesis of 3-quinuclidinyl benzilate was first reported by Hoffmann-La Roche in 1951 during efforts to develop gastrointestinal antispasmodics . By 1961, the U.S. Army adopted BZ under the code EA-2277, later standardizing it as a military incapacitant . Stockpiles were destroyed by 1989 under chemical weapons treaties, though unconfirmed reports speculated its retention by other nations under designations like "Agent 15" .

Mechanism of Action: Anticholinergic Toxidrome

BZ exerts its effects via competitive antagonism of mAChRs, binding all subtypes (M1–M5) with high affinity . This inhibition disrupts parasympathetic neurotransmission, leading to the classic anticholinergic toxidrome characterized by:

  • Central Effects: Delirium, hallucinations, impaired memory, and stupor .

  • Peripheral Effects: Tachycardia, mydriasis (pupil dilation), hyperthermia, dry mucous membranes, and flushed skin .

The mnemonic "mad as a hatter, red as a beet, dry as a bone, blind as a bat" encapsulates the syndrome, reflecting cognitive dysfunction, cutaneous vasodilation, anhidrosis, and cycloplegia, respectively . Central nervous system penetration results in prolonged symptoms, with peak effects occurring 9.5 hours post-exposure and resolving over 4 days .

Toxicity and Lethal Dosage

ParameterValueSource
Human ED₅₀ (Inhalation)~60 mg/min/m³
Mouse LD₅₀ (Intraperitoneal)103 mg/kg
Time to Peak Effect9.5 hours

Medical Management and Treatment

No specific antidote for BZ exists, but supportive care and pharmacologic interventions mitigate symptoms:

  • Physostigmine: A cholinesterase inhibitor that reversibly crosses the blood-brain barrier, counteracting central and peripheral anticholinergic effects . Doses of 1–2 mg IV are administered every 30–60 minutes until symptoms abate.

  • Benzodiazepines: Used to control agitation and seizures .

  • Cooling Measures: Required to address hyperthermia secondary to anhidrosis .

Decontamination involves removing contaminated clothing and irrigating skin with soapy water. Due to BZ’s environmental persistence, prolonged monitoring is essential to prevent re-exposure .

Environmental Persistence and Degradation

BZ’s stability in water (half-life >72 hours) and soil complicates decontamination efforts . Hydrolysis occurs slowly under acidic conditions, while alkaline environments accelerate degradation. Photolysis and microbial action contribute minimally to breakdown, necessitating chemical neutralization in affected areas .

Contemporary Research Applications

Despite its military phase-out, BZ remains a valuable tool in neuroscience:

  • Receptor Binding Studies: Radiolabeled BZ analogs like 3^3H-QNB are gold standards for quantifying mAChR density in tissues .

  • Animal Models of Dementia: BZ-induced cognitive deficits simulate cholinergic dysfunction in Alzheimer’s disease, aiding therapeutic development .

  • Behavioral Research: Low-dose BZ administration elucidates the role of mAChRs in learning and memory .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator